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Compound of Interest

7-bromo-4-methyl-1H-pyrrolo[3,2-
Compound Name:
cJpyridine

Cat. No.: B1523548

An In-Depth Technical Guide to 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine for Advanced
Research

Abstract

This technical guide provides a comprehensive examination of 7-bromo-4-methyl-1H-
pyrrolo[3,2-c]pyridine (CAS No. 1082042-20-3), a heterocyclic compound of significant
interest in medicinal chemistry and drug development. Possessing a unique pyrrolopyridine
scaffold, this molecule serves as a versatile and crucial intermediate in the synthesis of
complex therapeutic agents, particularly kinase inhibitors. This document consolidates
available data on its core physicochemical properties, spectroscopic characteristics, chemical
reactivity, and established synthetic methodologies. Furthermore, it contextualizes the
compound's strategic importance in modern drug discovery, offering field-proven insights for
researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[3,2-
c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring creates the pyrrolopyridine bicyclic system, a
scaffold that has become a cornerstone in contemporary medicinal chemistry.[1] This
framework is structurally analogous to naturally occurring alkaloids and provides a rigid,
electronically distinct core that is ideal for mimicking biological targets.[1] The development of
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pyrrolopyridine derivatives was significantly propelled by the discovery that these structures
could effectively function as protein kinase inhibitors, a class of drugs that has revolutionized
cancer therapy.[1] Drugs containing a pyrrolopyridine core, such as Vemurafenib, are utilized in
targeted anticancer treatments, underscoring the scaffold's clinical relevance.[2]

The subject of this guide, 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine, is a specifically
substituted derivative that offers unique advantages. The presence of a bromine atom at the 7-
position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the
methyl group at the 4-position influences the molecule's steric and electronic properties,
thereby modulating its chemical reactivity and biological activity.[1] This strategic substitution
pattern makes it an exceptionally valuable building block for creating libraries of novel
compounds for drug screening.

Core Physicochemical Properties

Comprehensive experimental data for 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is not
consolidated in a single public source. The following tables summarize key identifiers and
properties gathered from chemical supplier databases and computational predictions.

Table 1: Chemical Identifi

Property Value Source
CAS Number 1082042-20-3 [11[3]
Molecular Formula CsH7BrN2 [3]
Molecular Weight 211.06 g/mol [1]

7-bromo-4-methyl-1H-
IUPAC Name o
pyrrolo[3,2-c]pyridine

QICNNKVEKVHEEM-
InChl Key [1]
UHFFFAOYSA-N

Canonical SMILES CC1=NC=C(C2=C1C=CN2)Br  [3]

Table 2: Physical and Chemical Properties
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Property Value Notes

Typically a solid at room

Melting Point Data not available
temperature.
Boiling Point Data not available
Appearance Solid (form may vary)
Expected to be soluble in
N ) organic solvents like DMF,
Solubility Data not available _
DMSO, and chlorinated
solvents.
Sealed in dry, room
Storage [3]

temperature

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 7-bromo-4-methyl-1H-
pyrrolo[3,2-c]pyridine. While publicly accessible spectra for this specific isomer are limited,
the expected signals can be predicted based on its structure.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton of the
pyrrole (which may be broad), and a singlet for the methyl group protons.

e 13C NMR Spectroscopy: The carbon NMR would display eight unique signals corresponding
to each carbon atom in the molecule.

e Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern
for the molecular ion [M]+ and the protonated molecule [M+H]+ due to the presence of the
bromine atom (7°Br and 81Br in approximately a 1:1 ratio). The expected exact mass is
approximately 210.98 and 212.98 Da.

Synthesis and Chemical Reactivity

The utility of 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine stems from its synthetic
accessibility and predictable reactivity.
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General Synthetic Strategy

The synthesis of the pyrrolo[3,2-c]pyridine core often involves a multi-step sequence starting
from a substituted pyridine derivative. A representative pathway, based on the synthesis of a
similar isomer, involves the nitration of a pyridine N-oxide, followed by the formation of an
enamine intermediate, and subsequent reductive cyclization to construct the fused pyrrole ring.

[4]
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Synthesis of Pyrrolo[3,2-c]pyridine Core

[Substituted Bromopyridine)

Oxidation
(e.g., m-CPBA)

;

Gyridine N-Oxide Derivative)

Nitration
(H2SO4/HNO3)

,

[Nitro-Pyridine N-Oxide]

Enamine Formation
(DMF-DMA)

[Vinyl Intermediate)

Y

Reductive Cyclization
(e.g., Fe/Acetic Acid)

l

[Pyrrolo[B,Z-c]pyridine Core}

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Application in Medicinal Chemistry

7-bromo-4-methyl- - - Diverse Biologically Active
1H-pyrrolo[3,2-c]pyridine [ Sitll Cotplig Derivatives
(Scaffold) e CrtElysSp 12ee, 1R 201 )7 (e.g., Kinase Inhibitors)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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